![molecular formula C17H20Cl2N2O3 B5331127 2-(2-{[(2-chlorobenzyl)amino]methyl}-6-methoxyphenoxy)acetamide hydrochloride](/img/structure/B5331127.png)
2-(2-{[(2-chlorobenzyl)amino]methyl}-6-methoxyphenoxy)acetamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-{[(2-chlorobenzyl)amino]methyl}-6-methoxyphenoxy)acetamide hydrochloride, also known as ML167, is a small molecule inhibitor that has been developed for the treatment of various diseases. It has been extensively studied due to its potential therapeutic applications in cancer, inflammation, and neurodegenerative diseases.
Mechanism of Action
The mechanism of action of 2-(2-{[(2-chlorobenzyl)amino]methyl}-6-methoxyphenoxy)acetamide hydrochloride involves the inhibition of various signaling pathways that are involved in the development and progression of diseases. In cancer, it inhibits the Wnt signaling pathway by binding to the protein β-catenin. In inflammation, it inhibits the activity of the NLRP3 inflammasome by blocking the activation of caspase-1. In neurodegenerative diseases, it protects neurons from oxidative stress by activating the Nrf2/ARE pathway.
Biochemical and Physiological Effects:
2-(2-{[(2-chlorobenzyl)amino]methyl}-6-methoxyphenoxy)acetamide hydrochloride has been shown to have various biochemical and physiological effects in different disease models. In cancer, it inhibits the growth and proliferation of cancer cells, induces apoptosis, and reduces tumor size. In inflammation, it reduces the production of pro-inflammatory cytokines, such as IL-1β and IL-18, and reduces the infiltration of immune cells into inflamed tissues. In neurodegenerative diseases, it protects neurons from oxidative stress and reduces neuroinflammation, which are the major causes of neuronal damage and death.
Advantages and Limitations for Lab Experiments
The advantages of using 2-(2-{[(2-chlorobenzyl)amino]methyl}-6-methoxyphenoxy)acetamide hydrochloride in lab experiments include its high potency, selectivity, and specificity for its target molecules. It is also relatively easy to synthesize and purify, making it a cost-effective tool for research. However, the limitations of using 2-(2-{[(2-chlorobenzyl)amino]methyl}-6-methoxyphenoxy)acetamide hydrochloride include its low solubility in water, which can affect its bioavailability and toxicity. It also has limited stability in some solvents, which can affect its reproducibility and consistency in experiments.
Future Directions
2-(2-{[(2-chlorobenzyl)amino]methyl}-6-methoxyphenoxy)acetamide hydrochloride has shown promising results in various disease models, and there are many future directions for its development and application. One direction is to optimize its chemical structure to improve its solubility and stability, which can enhance its bioavailability and efficacy in vivo. Another direction is to explore its potential in combination therapy with other drugs, which can enhance its therapeutic effects and reduce its toxicity. Finally, further research is needed to elucidate its mechanism of action and identify new targets for its development in various diseases.
Synthesis Methods
2-(2-{[(2-chlorobenzyl)amino]methyl}-6-methoxyphenoxy)acetamide hydrochloride was synthesized by a team of researchers at the University of North Carolina at Chapel Hill. The synthesis method involved the use of a series of chemical reactions, including the coupling of 2-chlorobenzylamine with 2,6-dimethoxyphenol, followed by the addition of an acetic acid derivative. The final product was obtained after purification and characterization using various analytical techniques.
Scientific Research Applications
2-(2-{[(2-chlorobenzyl)amino]methyl}-6-methoxyphenoxy)acetamide hydrochloride has been extensively studied for its potential therapeutic applications in various diseases. In cancer research, it has been shown to inhibit the growth of cancer cells by targeting the Wnt signaling pathway. In inflammation research, it has been shown to reduce inflammation by inhibiting the activity of the NLRP3 inflammasome. In neurodegenerative disease research, it has been shown to protect neurons from oxidative stress and reduce neuroinflammation.
properties
IUPAC Name |
2-[2-[[(2-chlorophenyl)methylamino]methyl]-6-methoxyphenoxy]acetamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2O3.ClH/c1-22-15-8-4-6-13(17(15)23-11-16(19)21)10-20-9-12-5-2-3-7-14(12)18;/h2-8,20H,9-11H2,1H3,(H2,19,21);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTOFIHGONVDRIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OCC(=O)N)CNCC2=CC=CC=C2Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2-methoxyphenyl)-N-[1-(3-methoxyphenyl)ethyl]acetamide](/img/structure/B5331051.png)
![1-(4-chloro-1-methyl-1H-pyrazol-3-yl)-3-{5-[(2,4-difluorophenoxy)methyl]-2-furyl}-2-propen-1-one](/img/structure/B5331058.png)
![2-[methyl(2-phenylethyl)amino]-N-(4-piperidinylmethyl)-2-indanecarboxamide](/img/structure/B5331066.png)
![N-(2-furylmethyl)-1-methyl-2-oxo-1,2-dihydro-1'H-spiro[indole-3,4'-piperidine]-1'-carboxamide](/img/structure/B5331075.png)
![N-[(6-cyclopentyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-2-methylbutanamide](/img/structure/B5331089.png)
![2-[(1-methyl-1H-benzimidazol-2-yl)thio]-N'-[1-(4-nitrophenyl)ethylidene]acetohydrazide](/img/structure/B5331101.png)
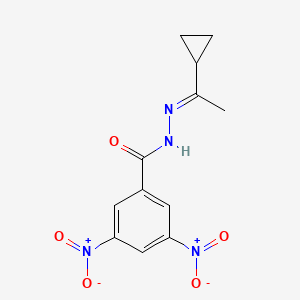
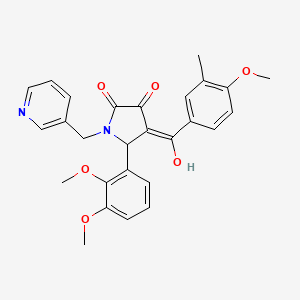
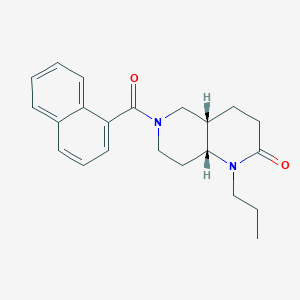
![6-methyl-1-{[3-(3-nitrophenyl)-1H-pyrazol-4-yl]methylene}furo[3,4-c]pyridine-3,4(1H,5H)-dione](/img/structure/B5331119.png)
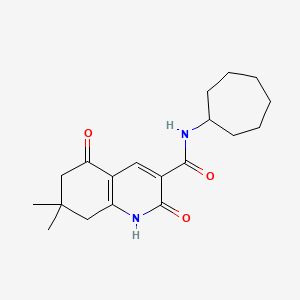
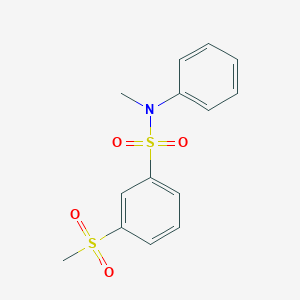
![N-[(2,3-dimethyl-1H-indol-5-yl)methyl]-3-(3-methyl-3H-imidazo[4,5-b]pyridin-2-yl)propanamide](/img/structure/B5331134.png)
![dimethyl 2,2'-[(2-oxo-1,3-cyclopentanediylidene)bis(methylylidene-2,1-phenyleneoxy)]diacetate](/img/structure/B5331137.png)